molecular formula C22H17BrN2O2 B11559234 N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11559234
M. Wt: 421.3 g/mol
InChI Key: YJBTURJEQLAXIL-UHFFFAOYSA-N
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Description

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound with a unique structure that includes a benzoxazole ring, a bromine atom, and methoxy and methyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-(3-methylphenyl)-1,3-benzoxazol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the imine group will produce amines.

Scientific Research Applications

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound for new drug candidates.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methylphenyl)-N-[(E)-(4-ethoxyphenyl)methylidene]amine
  • N-(3-bromo-4-methylphenyl)-N-[(E)-(4-methoxy-1-naphthyl)methylidene]amine
  • N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide

Uniqueness

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific combination of functional groups and structural features. The presence of the benzoxazole ring, along with the bromine and methoxy substituents, imparts distinct chemical and biological properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H17BrN2O2

Molecular Weight

421.3 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C22H17BrN2O2/c1-14-4-3-5-16(10-14)22-25-19-12-17(7-9-21(19)27-22)24-13-15-6-8-20(26-2)18(23)11-15/h3-13H,1-2H3

InChI Key

YJBTURJEQLAXIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)OC)Br

Origin of Product

United States

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